molecular formula C7H11ClN2O3 B2917979 2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide CAS No. 2411268-83-0

2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide

Cat. No.: B2917979
CAS No.: 2411268-83-0
M. Wt: 206.63
InChI Key: MZZJORXTSLOWMC-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a chloro group, an oxazolidinone ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with oxazolidinone derivatives. One common method includes the following steps:

    Starting Materials: 2-chloropropanoyl chloride and oxazolidinone.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Solvent: Anhydrous dichloromethane is often used as the solvent.

    Temperature: The reaction is typically conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxazolidinone ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxazolidinone derivatives with higher oxidation states.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide is unique due to its specific structural features, which allow for selective inhibition of enzymes like Factor Xa. Its oxazolidinone ring and chloro group contribute to its high binding affinity and specificity .

Properties

IUPAC Name

2-chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O3/c1-4(8)6(11)9-2-5-3-13-7(12)10-5/h4-5H,2-3H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZJORXTSLOWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1COC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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